3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Description

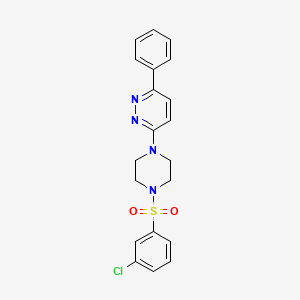

3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a 4-(3-chlorophenylsulfonyl)piperazine moiety and at the 6-position with a phenyl group. The sulfonyl group on the piperazine ring enhances electronegativity and may influence receptor binding, while the phenyl substituent on pyridazine contributes to hydrophobic interactions.

Properties

IUPAC Name |

3-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2S/c21-17-7-4-8-18(15-17)28(26,27)25-13-11-24(12-14-25)20-10-9-19(22-23-20)16-5-2-1-3-6-16/h1-10,15H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXCFYNJSSMJTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key structural differences and reported activities of analogs:

Key Observations:

The 3-(4-chlorophenoxy)propyl chain in ’s compound may increase lipophilicity, possibly improving membrane permeability for anti-bacterial applications .

Pyridazine Substituents:

- The 6-phenyl group in the target compound contrasts with 3-chloro or 3-methylpyrazole substituents in analogs. Phenyl groups are associated with π-π stacking in receptor binding, whereas pyrazole rings may engage in hydrogen bonding .

Core Modifications: Pyridazinone derivatives (e.g., hydrolyzed forms in ) exhibit reduced aromaticity compared to pyridazine, which could alter pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. Key steps include:

- Sulfonylation : Introducing the 3-chlorophenylsulfonyl group to the piperazine moiety using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Coupling : Linking the piperazine-sulfonyl intermediate to the pyridazine ring via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and controlled heating (60–80°C) .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Yield optimization relies on solvent selection (e.g., DMF for polar intermediates) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR validate the integration of aromatic protons (pyridazine and phenyl groups) and sulfonamide linkages. 2D NMR (e.g., HSQC, HMBC) resolves complex coupling patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns, critical for distinguishing regioisomers .

- HPLC : Reverse-phase HPLC with UV detection monitors purity, using C18 columns and acetonitrile/water gradients .

Q. What are the primary biological activities reported for structurally related pyridazine derivatives?

- Methodological Answer : Analogous compounds exhibit:

- Antimicrobial Activity : Evaluated via microdilution assays against Gram-positive bacteria (e.g., S. aureus), with MIC values ranging 8–32 µg/mL .

- Antiviral Potential : Screening in cell-based assays (e.g., HIV-1 protease inhibition) using fluorescence resonance energy transfer (FRET) substrates .

- Receptor Modulation : Piperazine-containing derivatives often target serotonin (5-HT₁A) or dopamine receptors, assessed via radioligand binding assays .

Q. How do physical-chemical properties (e.g., solubility, logP) influence experimental design?

- Methodological Answer :

- Solubility : Low aqueous solubility (common for sulfonamides) necessitates DMSO stock solutions for in vitro assays, with concentrations validated by nephelometry to avoid precipitation .

- logP : Calculated logP ~3.2 (via ChemDraw) indicates moderate lipophilicity, guiding formulation for pharmacokinetic studies (e.g., PEG-based carriers for oral delivery) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Methodological Answer :

- Substituent Variation : Systematically modify the 3-chlorophenyl group (e.g., replacing Cl with F or CF₃) and assess binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Scaffold Hopping : Replace pyridazine with triazolo-pyridazine (as in ) to enhance metabolic stability, followed by CYP450 inhibition assays .

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., sulfonyl oxygen interactions) .

Q. What strategies resolve contradictions in reported biological activity data across similar compounds?

- Methodological Answer :

- Assay Standardization : Replicate studies under identical conditions (e.g., cell line, serum concentration) to eliminate variability. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences .

- Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL database) and apply multivariate regression to identify confounding factors (e.g., stereochemistry, salt forms) .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase II) to resolve binding modes. Soaking experiments at 1.8–2.2 Å resolution reveal key hydrophobic/ionic interactions .

- Mutagenesis : Generate receptor mutants (e.g., 5-HT₁A S5.43A) via site-directed mutagenesis and measure cAMP accumulation to pinpoint critical residues .

Q. How can computational methods predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMET Predictor™ to estimate hepatic extraction (e.g., high first-pass metabolism predicted for sulfonamides) and Ames test toxicity .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding to hERG channels, a common off-target for arrhythmia risk .

Q. What in vitro models validate therapeutic potential in disease contexts?

- Methodological Answer :

- Neuroinflammation Models : Test in BV-2 microglial cells stimulated with LPS, measuring TNF-α suppression via ELISA .

- Cancer Models : Evaluate antiproliferative effects in 3D spheroids (e.g., HCT-116 colon cancer) using IncuCyte live-cell imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.